

Spectroscopic Data for (-)-4-Terpineol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Terpineol, (-)-	
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This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data for (-)-4-Terpineol. It is intended for researchers, scientists, and drug development professionals engaged in the analysis and characterization of natural products. This document outlines detailed experimental protocols and presents spectroscopic data in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-Terpineol. While the focus is on the (-)-enantiomer, the presented data is often reported for the racemic or unspecified mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 4-Terpineol (400 MHz, CDCl₃)



Atom Number	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	1.59	m	-
2	1.92	m	-
3	5.29	br s	-
5	2.14	m	-
6	1.56	m	-
7 (CH ₃)	1.67	S	-
8 (CH)	1.85	sept	6.9
9, 10 (CH ₃)	0.92, 0.94	d	6.9
ОН	1.35	s	-

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. Data is compiled from typical values found in spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for 4-Terpineol (100 MHz, CDCl₃)[1]



Atom Number	Chemical Shift (δ, ppm)
1	45.1
2	26.9
3	121.0
4	134.1
5	26.4
6	31.0
7 (CH₃)	23.4
8 (CH)	34.3
9, 10 (CH ₃)	16.9, 17.0
C-OH (C4')	72.8

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a vital technique for separating and identifying volatile compounds. The gas chromatogram provides the retention time (RT), and the mass spectrum reveals the fragmentation pattern of the molecule, which is crucial for its identification.

Table 3: GC-MS Fragmentation Data for 4-Terpineol



m/z	Relative Abundance (%)	Proposed Fragment
154	5-15	[M]+
139	5-10	[M - CH ₃] ⁺
136	10-20	[M - H₂O] ⁺
121	30-40	[M - H₂O - CH₃] ⁺
93	100	[C7H9]+ (Base Peak)
71	40-60	[C₅H ₇ O] ⁺
59	20-30	[C ₃ H ₇ O] ⁺
43	50-70	[C ₃ H ₇]+

Note: The fragmentation pattern can be influenced by the ionization energy and the specific GC-MS instrument parameters.[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable spectroscopic data.

NMR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of (-)-4-Terpineol.

1. Sample Preparation:

- Weigh approximately 5-10 mg of purified (-)-4-Terpineol.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- 2. Instrument Parameters (400 MHz Spectrometer):
- ¹H NMR:

Foundational & Exploratory





Spectral Width: 12 ppm

Acquisition Time: 4 secondsRelaxation Delay: 1 second

• Number of Scans: 16

Pulse Angle: 30°

• 13C NMR:

Spectral Width: 240 ppmAcquisition Time: 1 secondRelaxation Delay: 2 seconds

• Number of Scans: 1024

• Pulse Program: Proton-decoupled

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
- Integrate the peaks in the ¹H NMR spectrum.
- Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

GC-MS Protocol

This protocol details a standard method for the GC-MS analysis of (-)-4-Terpineol.

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of (-)-4-Terpineol in a suitable solvent such as hexane or ethyl acetate.
- Perform serial dilutions to obtain a working solution of approximately 10 μg/mL.

2. GC-MS Instrument Conditions:

- Gas Chromatograph (GC):
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 μL.







- Injection Mode: Split (split ratio of 50:1).
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 5 °C/min to 240 °C.
- Hold: 5 minutes at 240 °C.
- Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.

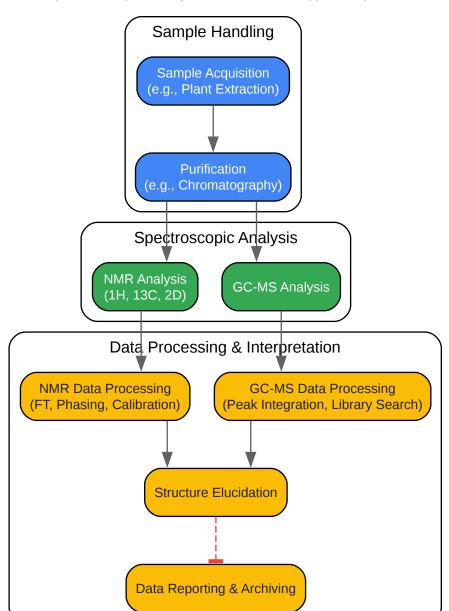
3. Data Analysis:

- Identify the peak corresponding to (-)-4-Terpineol based on its retention time.
- Compare the acquired mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.
- Analyze the fragmentation pattern to support the identification.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like (-)-4-Terpineol.





Spectroscopic Analysis Workflow for (-)-4-Terpineol

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Caption: Workflow for the spectroscopic analysis of (-)-4-Terpineol.

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References

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